

Spectroscopic Data of Indoline-2-carboxylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Indoline-2-carboxylic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **indoline-2-carboxylic acid**, a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **indoline-2-carboxylic acid** provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **indoline-2-carboxylic acid** was recorded on a 400 MHz instrument in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-13	Broad Singlet	1H	Carboxylic Acid (- COOH)
~6.5-7.5	Multiplet	4H	Aromatic Protons
~3.0-4.5	Multiplet	3H	Aliphatic Protons on Indoline Ring

Note: The exact chemical shifts can vary slightly depending on the concentration and purity of the sample.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The general chemical shift ranges for the carbon atoms in **indoline-2-carboxylic acid** are as follows:

Chemical Shift (ppm)	Assignment
~170-180	Carbonyl Carbon (-COOH)
~110-150	Aromatic Carbons
~30-60	Aliphatic Carbons on Indoline Ring

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **indoline-2-carboxylic acid** is outlined below.

Sample Preparation:

- Weigh approximately 5-10 mg of indoline-2-carboxylic acid.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₅) in a standard 5 mm NMR tube.[1]



 Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

Data Acquisition:

- The NMR spectra are typically recorded on a 400 MHz spectrometer.
- For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as TMS (0 ppm).[1]
- For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. Chemical shifts are referenced to the solvent peak or an internal standard.[1]

Data Processing:

- The raw data (Free Induction Decay FID) is Fourier transformed to obtain the frequencydomain spectrum.
- Phase and baseline corrections are applied to the spectrum.
- The chemical shifts are referenced, and the peaks are integrated (for ¹H NMR) and picked.

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **indoline-2-carboxylic acid** is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The characteristic absorption bands are listed below.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H Stretch
~2500-3300	Broad	O-H Stretch (Carboxylic Acid)
~1670	Strong	C=O Stretch (Carboxylic Acid)

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Finely grind a small amount (1-2 mg) of **indoline-2-carboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]
- The mixture should be homogenous and have a fine, consistent texture.

Pellet Formation:

- Transfer the ground mixture to a pellet die.
- Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample holder or a pure KBr pellet.[1]
- Place the sample pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1] The final spectrum is the ratio of the sample spectrum to the background spectrum.

FTIR Experimental Workflow

Mass Spectrometry (MS)



Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometric Data

The mass spectrum of **indoline-2-carboxylic acid** is often obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The key mass-to-charge (m/z) peaks are:

m/z	Relative Intensity	Assignment
163	High	Molecular Ion [M]+
118	Highest	[M - COOH]+
117	High	[M - HCOOH]+

Data obtained from PubChem CID 86074.

Experimental Protocol for GC-MS

Sample Preparation:

- Prepare a dilute solution of indoline-2-carboxylic acid in a volatile organic solvent (e.g., methanol or dichloromethane).
- Derivatization may be necessary for carboxylic acids to improve their volatility and thermal stability for GC analysis.

Data Acquisition:

- Inject a small volume (typically 1 μ L) of the sample solution into the GC-MS system.
- The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).
- The separated components elute from the GC column and enter the mass spectrometer.
- Electron Impact (EI) is a common ionization method for GC-MS.



 The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass spectrum.

GC-MS Experimental Workflow

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References

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